2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-30-18-8-7-16(13-19(18)31-2)23-25-24-20-9-10-21(26-28(20)23)32-14-22(29)27-12-11-15-5-3-4-6-17(15)27/h3-10,13H,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIIBOLYJJXMDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N4CCC5=CC=CC=C54)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has been studied for its potential biological activities. Its unique structural features suggest it may interact with various biological targets, making it a candidate for pharmacological applications.
Chemical Structure
The chemical structure of the compound can be broken down into several key components:
- Triazolo[4,3-b]pyridazine core : Known for its biological activity and potential to interact with enzymes and receptors.
- Dimethoxyphenyl group : This moiety may enhance solubility and stability.
- Indolin moiety : Often associated with various pharmacological effects.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes and receptors. The triazolo[4,3-b]pyridazine core is particularly noted for its ability to modulate enzyme activity, potentially leading to therapeutic effects in various conditions.
Anticancer Activity
Recent studies have indicated that similar compounds with triazole derivatives exhibit anticancer properties. For instance, mercapto-substituted 1,2,4-triazoles have shown promise in chemoprevention and chemotherapy against cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Compounds structurally related to 2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone have demonstrated antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains through disruption of their metabolic processes .
Case Studies
A study published in MDPI explored the synthesis and biological evaluation of similar triazole derivatives. The research highlighted their inhibitory effects on specific enzymes implicated in inflammatory pathways . Another investigation focused on the binding interactions of related compounds with human prostaglandin reductase (PTGR2), suggesting potential anti-inflammatory applications .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the context of cancer treatment and anti-inflammatory applications.
Anticancer Properties
Studies have shown that derivatives of triazolo-pyridazine compounds can inhibit cancer cell proliferation. The specific compound under discussion has been linked to mechanisms that induce apoptosis in various cancer cell lines. For instance, molecular docking studies suggest that it may interact effectively with certain protein targets involved in cancer progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine levels in macrophages, suggesting a potential role in managing inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazolo-pyridazine core followed by thiolation and indole substitution. Various derivatives have been synthesized to enhance pharmacological efficacy and reduce toxicity.
Case Study 1: Anticancer Activity
In a study published in the journal Pharmaceuticals, researchers synthesized several derivatives of triazolo-pyridazine compounds and evaluated their anticancer activity against human breast cancer cells. The lead compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range, indicating promising potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The results indicated a marked reduction in joint swelling and pain scores when treated with the compound compared to control groups. Histological analysis confirmed reduced infiltration of inflammatory cells in treated tissues .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound’s triazolo-pyridazine scaffold is distinct from related fused-ring systems like pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidinones (e.g., compounds 14,17–19 from ). Key differences include:
- In contrast, analogs like 14,17–19 rely on substituted phenyl groups with varying electronic profiles .
- Sulfur Linkages: The thioether bridge in the target compound contrasts with the thiazolo rings in ’s pyrimidinones. Sulfur atoms in both systems may contribute to redox activity or metal chelation, but the thioether’s flexibility could enhance conformational adaptability .
Data Table: Key Properties of Compared Compounds
Research Findings and Implications
- Selectivity : The target compound’s dimethoxyphenyl group may confer selectivity for kinases overexpressed in cancer cells, a feature absent in simpler analogs like 14,17–19 .
- Metabolic Stability : The indolinyl moiety could reduce hepatic clearance compared to sulfur-free analogs, as seen in pyrrolo-thiazolo systems .
- Toxicity Trade-offs: Unlike IQ-type amines, the target’s complex structure likely avoids metabolic activation to carcinogenic intermediates, though in vitro assays are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
